4-{[(4'-methyl-4-biphenylyl)oxy]acetyl}morpholine
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Overview
Description
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine is an organic compound that features a morpholine ring substituted with an acetyl group linked to a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine typically involves the following steps:
Formation of the biphenyl moiety: The biphenyl structure can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Morpholine introduction: The final step involves the reaction of the acetylated biphenyl intermediate with morpholine under basic conditions to yield 4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the biphenyl and morpholine moieties.
Reduction: Reduced forms of the acetyl group.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the morpholine ring.
Materials Science: The biphenyl moiety makes it suitable for use in the development of organic electronic materials and liquid crystals.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}pyrrolidine: Similar structure but with a pyrrolidine ring.
Uniqueness
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine is unique due to the presence of the morpholine ring, which imparts specific pharmacological properties and makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-[4-(4-methylphenyl)phenoxy]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-15-2-4-16(5-3-15)17-6-8-18(9-7-17)23-14-19(21)20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXZCOLSNAVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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